N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide
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Overview
Description
N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperidin-1-ylacetyl Intermediate: This step involves the reaction of piperidine with acetic anhydride to form piperidin-1-ylacetyl.
Coupling with 4-Aminophenyl: The piperidin-1-ylacetyl intermediate is then coupled with 4-aminophenyl under appropriate conditions to form N-{4-[(piperidin-1-ylacetyl)amino]phenyl}.
Thiophene-2-carboxamide Formation: Finally, the N-{4-[(piperidin-1-ylacetyl)amino]phenyl} intermediate is reacted with thiophene-2-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(piperidin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide: shares similarities with other piperidine and thiophene derivatives.
N-(4-aminophenyl)thiophene-2-carboxamide: Similar structure but lacks the piperidin-1-ylacetyl group.
N-{4-[(morpholin-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide: Similar structure but contains a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-[(2-piperidin-1-ylacetyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(13-21-10-2-1-3-11-21)19-14-6-8-15(9-7-14)20-18(23)16-5-4-12-24-16/h4-9,12H,1-3,10-11,13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTYIFHDEHKXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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